2-Methyl-3-morpholin-4-ylpropanoic acid

Physicochemical profiling Lead optimization ADME prediction

2-Methyl-3-morpholin-4-ylpropanoic acid (CAS 322725-55-3), also named α-methyl-4-morpholinepropanoic acid, is a chiral, non-proteinogenic amino acid derivative bearing a morpholine heterocycle linked via a methylene bridge to a propanoic acid backbone substituted with a methyl group at the 2-position. It possesses one undefined stereocenter and a relatively low computed XLogP3 of −2.3, indicating substantial hydrophilicity.

Molecular Formula C8H15NO3
Molecular Weight 173.21 g/mol
CAS No. 322725-55-3
Cat. No. B1348279
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-3-morpholin-4-ylpropanoic acid
CAS322725-55-3
Molecular FormulaC8H15NO3
Molecular Weight173.21 g/mol
Structural Identifiers
SMILESCC(CN1CCOCC1)C(=O)O
InChIInChI=1S/C8H15NO3/c1-7(8(10)11)6-9-2-4-12-5-3-9/h7H,2-6H2,1H3,(H,10,11)
InChIKeyOGBNXJIZUXXODH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-3-morpholin-4-ylpropanoic acid (CAS 322725-55-3) — Chiral Morpholine-Propanoic Acid Building Block for Medicinal Chemistry and Chemical Biology Procurement


2-Methyl-3-morpholin-4-ylpropanoic acid (CAS 322725-55-3), also named α-methyl-4-morpholinepropanoic acid, is a chiral, non-proteinogenic amino acid derivative bearing a morpholine heterocycle linked via a methylene bridge to a propanoic acid backbone substituted with a methyl group at the 2-position. It possesses one undefined stereocenter and a relatively low computed XLogP3 of −2.3, indicating substantial hydrophilicity [1]. The compound is supplied as a free base (≥95% purity) or as the hydrochloride salt (CAS 1052522-32-3) by multiple reputable building-block vendors for pharmaceutical research & development . Its structural motif — a morpholine ring separated from a chiral α-methyl carboxylic acid by one methylene unit — distinguishes it from other commercially available morpholine-alkanoic acid building blocks and positions it as a scaffold of choice when specific spatial and electronic requirements must be met in fragment-based or target-directed synthesis programs.

Why Generic Morpholine-Alkanoic Acids Cannot Substitute for 2-Methyl-3-morpholin-4-ylpropanoic acid in Structure-Activity Programs


Although several morpholine-alkanoic acid building blocks are commercially available — including 3-morpholin-4-ylpropanoic acid (linear, achiral) and 2-morpholin-4-ylpropanoic acid (morpholine directly attached to the α-carbon) — these analogs differ critically in lipophilicity, conformational flexibility, steric environment around the carboxylic acid, and the presence or absence of a chiral center [1]. The methyl substituent and the methylene spacer of 2-methyl-3-morpholin-4-ylpropanoic acid uniquely enable a chiral, conformationally flexible architecture with three rotatable bonds and a computed XLogP3 of −2.3, which is approximately two log units more hydrophilic than that of 3-morpholin-4-ylpropanoic acid (LogP ≈ −0.27) [2]. These physicochemical differences can substantially alter target binding, ADME profiles, and downstream SAR interpretation, making simple replacement without full re-optimization scientifically unsound.

Quantitative Differentiation Evidence: 2-Methyl-3-morpholin-4-ylpropanoic acid vs. Closest Morpholine-Alkanoic Acid Analogs


Hydrophilicity Advantage: XLogP3 of −2.3 vs. −0.27 for 3-Morpholin-4-ylpropanoic acid

The target compound exhibits a computed XLogP3 of −2.3 (PubChem), reflecting markedly higher hydrophilicity than the closest linear analog, 3-morpholin-4-ylpropanoic acid, which has a computed LogP of approximately −0.27 [1][2]. This nearly two-log-unit difference predicts significantly greater aqueous solubility and altered passive membrane permeability, which can directly influence oral bioavailability and distribution. For medicinal chemists seeking a polar, low-logP morpholine-containing fragment, 2-methyl-3-morpholin-4-ylpropanoic acid thus offers a quantitatively distinct option that cannot be emulated by the des-methyl linear analog.

Physicochemical profiling Lead optimization ADME prediction

Conformational Flexibility and Stereochemical Architecture: 3 Rotatable Bonds with a Chiral Methylene Spacer vs. 2 Rotatable Bonds in 2-Morpholin-4-ylpropanoic acid

2-Methyl-3-morpholin-4-ylpropanoic acid contains a methylene bridge separating the morpholine ring from the chiral α-carbon, yielding three rotatable bonds compared to only two in 2-morpholin-4-ylpropanoic acid, where the morpholine is directly attached to the α-carbon [1]. Additionally, the target compound bears a single undefined stereocenter, enabling either racemic procurement or enantioselective synthesis of (R)- and (S)-configured intermediates. This combination of increased rotational degrees of freedom and chiral topology provides a structurally distinct vector set for fragment growth that cannot be achieved with the more constrained, less flexible 2-morpholin-4-ylpropanoic acid scaffold.

Fragment-based drug design Chiral building blocks Conformational analysis

Class-Level Advantage for CYP Enzyme Induction: Morpholine-Propionic Acid Scaffold vs. Morpholine-Carboxyl Scaffolds in HBV Capsid Inhibitor Lead Optimization

In a systematic structure-activity relationship (SAR) study published in the Journal of Medicinal Chemistry, morpholine-propionic acid analogues demonstrated a clear class-level advantage over morpholine-carboxyl analogues, showing no detectable induction of CYP1A2, CYP3A4, or CYP2B6 at 10 µM. By contrast, the corresponding morpholine-carboxyl, morpholine-formic acid, and morpholine-acetic acid analogues all induced strong, concentration-dependent CYP3A4 activity [1]. Although this evidence comes from elaborated dihydropyrimidine conjugates rather than the free building block itself, it establishes a pharmacophore-level principle: the propionic acid chain length is a critical determinant of reduced CYP induction liability. As 2-methyl-3-morpholin-4-ylpropanoic acid is a direct structural precursor to such morpholine-propionic acid motifs, it is the appropriate building block for programs aiming to minimize CYP-mediated drug-drug interaction risk.

HBV capsid inhibitor CYP3A4 induction Drug-drug interaction risk

Biological Inactivity Against Caspase-9 (EC50 > 100 µM) as a Selectivity Control

In a PubChem-curated high-throughput screen conducted at the Sanford-Burnham Center for Chemical Genomics, 2-methyl-3-morpholin-4-ylpropanoic acid exhibited an EC50 greater than 100 µM against human caspase-9 (BindingDB BDBM89508) [1]. This very weak activity — essentially a negative result — is nonetheless valuable for scientists designing caspase-targeted compound libraries: it confirms that the bare morpholine-propionic acid scaffold does not inherently engage the caspase-9 active site, making it a suitable inert scaffold or negative-control building block when appended to pharmacophores intended for caspase-selective inhibition. Many small carboxylic acid-containing fragments show promiscuous inhibition of cysteine proteases; the quantitative absence of such activity here is a differentiating feature.

Caspase screening Selectivity profiling Negative control compound

Best-Fit Application Scenarios for Procuring 2-Methyl-3-morpholin-4-ylpropanoic acid Based on Quantitative Differentiation Evidence


Fragment-Based Lead Discovery Requiring Low-LogP, Chiral Morpholine-Containing Carboxylic Acid Fragments

When assembling a fragment library biased toward low lipophilicity, the XLogP3 of −2.3 for this compound makes it one of the most polar morpholine-alkanoic acids commercially available — approximately 100-fold more hydrophilic than 3-morpholin-4-ylpropanoic acid [1]. Fragment screeners who have identified morpholine-binding hotspots but require improved aqueous solubility will find this compound a quantitatively differentiated choice. Its chiral center also enables downstream enantiomeric resolution for stereospecific fragment optimization, a feature absent in the achiral linear analog CAS 4497-04-5.

Synthesis of HBV Capsid Inhibitors and Other Antiviral Candidates Where CYP Induction Must Be Minimized

Based on the class-level SAR reported by Ren et al. (J. Med. Chem. 2018), elaborated morpholine-propionic acid derivatives demonstrate undetectable CYP3A4 induction at 10 µM, in contrast to morpholine-carboxyl and morpholine-acetic acid analogs [2]. Building-block procurement for antiviral medicinal chemistry programs — especially those targeting HBV capsid assembly or other viral targets sensitive to DDI risks — should therefore prioritize 2-methyl-3-morpholin-4-ylpropanoic acid as the starting scaffold. The target compound is the direct structural precursor to the propionic acid motif identified as critical for eliminating CYP induction.

Negative-Control Building Block for Caspase-Targeted Chemical Probes and Activity-Based Proteomics

The experimentally confirmed EC50 > 100 µM against caspase-9 means this scaffold is essentially inert toward the caspase family [3]. Researchers synthesizing activity-based probes, fluorescent caspase substrates, or covalent inhibitors can use this compound as a carrier scaffold or linker component without concern that the morpholine-propionic acid moiety will independently contribute to caspase inhibition, simplifying data interpretation and selectivity attribution.

Chiral Resolution and Enantioselective Synthesis of Conformationally Flexible Peptidomimetic Intermediates

With three rotatable bonds and one undefined stereocenter [4], this compound offers a chiral template with greater conformational freedom than 2-morpholin-4-ylpropanoic acid (2 rotatable bonds). Procurement of the racemic free base or hydrochloride salt enables resolution into (R)- and (S)-enantiomers for use in diastereoselective amide coupling, esterification, or incorporation into macrocyclic peptidomimetics where the extended methylene spacer provides a distinct exit vector relative to more constrained morpholine-amino acid analogs.

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34 linked technical documents
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